molecular formula C20H12Cl2N4O2 B2765996 3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone CAS No. 318498-10-1

3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone

Cat. No. B2765996
CAS RN: 318498-10-1
M. Wt: 411.24
InChI Key: USNCOOSEYFPPGK-UHFFFAOYSA-N
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Description

3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. The compound is composed of two rings, a pyrazolone ring and a pyridazinone ring, which are connected by a single bond. It is a white, crystalline solid with a melting point of approximately 133°C. This compound has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Synthesis and Biological Activity : New derivatives incorporating oxazole, pyrazoline, and pyridine have shown significant anticancer and antimicrobial properties. These compounds, studied for their in vitro antibacterial and antifungal activities, demonstrated good performance against pathogenic strains. Molecular docking studies further suggest their potential to overcome microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

  • Antioxidant Activity : Pyrazole-based heterocycles have been synthesized and evaluated for their antioxidant activities. Pyridazinone and N-phenylhydrazide derivatives exhibited significant antioxidant potencies, highlighting the chemical's utility in developing new antioxidant agents (Youssef et al., 2023).

Synthetic Methodologies and Chemical Properties

  • Heterocyclic System Synthesis : Research into converting pyrazolyl group-bearing compounds into various heterocyclic systems has shown the versatility of pyridazinone derivatives in synthesizing biologically important compounds. These studies include the synthesis of pyridazinones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, with some demonstrating promising antiviral activities (Hashem et al., 2007).

  • Novel Pyrazole Derivatives Synthesis : Innovative pyrazole derivatives have been created, showcasing potential antimicrobial and anticancer activities. These compounds were evaluated for their efficacy in vitro, with some showing higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Applications in Material Science

  • Base Oil Improvement : Pyridazinone derivatives have been explored for their application in improving base oil properties. These compounds demonstrated effectiveness as antioxidants for local base oil, contributing to the base oil's stability and performance (Nessim, 2017).

properties

IUPAC Name

3-[1-(2-chlorobenzoyl)pyrazol-3-yl]-1-(4-chlorophenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N4O2/c21-13-5-7-14(8-6-13)25-12-10-18(27)19(24-25)17-9-11-26(23-17)20(28)15-3-1-2-4-16(15)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNCOOSEYFPPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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